Sodium 17alpha-estradiol sulfate Sodium 17alpha-estradiol sulfate A derivative of Estradiol. Estradiol​ is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Brand Name: Vulcanchem
CAS No.: 56050-04-5
VCID: VC21348727
InChI: InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C18H24NaO5S
Molecular Weight: 375.4 g/mol

Sodium 17alpha-estradiol sulfate

CAS No.: 56050-04-5

Cat. No.: VC21348727

Molecular Formula: C18H24NaO5S

Molecular Weight: 375.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Sodium 17alpha-estradiol sulfate - 56050-04-5

CAS No. 56050-04-5
Molecular Formula C18H24NaO5S
Molecular Weight 375.4 g/mol
IUPAC Name sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1
Standard InChI Key RUVRVMKBSLGUND-JOWXCZTESA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
Appearance White Solid

Chemical Structure and Properties

Physical Properties

Based on data from similar estradiol sulfate compounds, sodium 17alpha-estradiol sulfate likely appears as a white to off-white solid powder . The compound would be expected to demonstrate moderate solubility in aqueous solutions due to its ionic nature from the sodium sulfate group, making it suitable for various pharmaceutical formulations. Recommended storage conditions for similar compounds include sealed storage at 4°C away from moisture to maintain stability .

Chemical Reactivity

The presence of the sulfate group significantly alters the compound's chemical behavior compared to unconjugated estradiol. Sulfation generally reduces the lipophilicity of steroids while increasing their water solubility, which affects their biological distribution and metabolism. The sulfate group functions as a charged moiety that can participate in ionic interactions, potentially affecting the compound's binding to receptors and proteins.

Synthesis and Preparation

Laboratory Synthesis

The synthesis of sodium 17alpha-estradiol sulfate likely follows similar procedures to those used for other estradiol sulfate derivatives. This typically involves the selective sulfation of the hydroxyl group of 17alpha-estradiol followed by neutralization with sodium hydroxide to form the sodium salt. The specific positioning of the sulfate group requires controlled reaction conditions to achieve regioselectivity.

Quality Control and Analysis

Quality control for sodium 17alpha-estradiol sulfate would involve analytical techniques similar to those used for related compounds, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. For pharmaceutical-grade material, purity standards of ≥99.0% would likely be required, similar to related estradiol sulfate compounds .

Biological Functions and Mechanisms

Role in Endocrine System

While specific information on sodium 17alpha-estradiol sulfate is limited, research on 17alpha-estradiol provides insight into potential biological activities. 17alpha-estradiol has been shown to extend lifespan in male mice and rats, with beneficial effects on metabolism and inflammation . Unlike 17beta-estradiol, the 17alpha isomer appears to have unique properties that distinguish it from traditional estrogenic compounds, particularly in its metabolic effects.

Receptor Interactions

The sulfate modification of estradiol compounds typically alters their receptor binding properties compared to the parent compounds. While unconjugated 17alpha-estradiol demonstrates some affinity for estrogen receptors, the addition of a sulfate group would likely modify this interaction, potentially creating a compound with distinct receptor specificity or serving as a circulating reservoir that can be converted to the active form through enzymatic hydrolysis.

Metabolic Pathways

Estradiol sulfates generally function as metabolites in steroid hormone pathways. The 17-sulfated derivatives of estradiol serve as water-soluble transport and excretion forms of the hormone. In humans, estradiol sulfates can be hydrolyzed by sulfatases to regenerate free estradiol, suggesting a potential role for sodium 17alpha-estradiol sulfate as a pro-drug or reservoir form of 17alpha-estradiol .

Comparative Analysis with Related Compounds

Comparison with Estradiol 17-sulfate

Estradiol 17-sulfate (with 17beta configuration) is a steroid sulfate obtained by formal condensation of sulfuric acid with the 17-hydroxy group of 17beta-estradiol . It functions as a human urinary metabolite and is classified as a phenolic steroid, 3-hydroxy steroid, and steroid sulfate . The primary structural difference between this compound and sodium 17alpha-estradiol sulfate lies in the stereochemistry at the 17-position, which can significantly affect biological activity and receptor interactions.

Comparison with 17α-Ethinyl Estradiol-3-sulfate

17α-Ethinyl estradiol-3-sulfate differs from sodium 17alpha-estradiol sulfate in two key aspects: the presence of an ethinyl group at C17 and the position of sulfation (3-position versus 17-position). Research has shown that 17α-Ethinyl estradiol-3-sulfate increases survival and improves hemodynamic functioning in animal models of traumatic injury . The different substitution pattern would likely result in distinct pharmacological properties compared to sodium 17alpha-estradiol sulfate.

Pharmacokinetics and Metabolism

Absorption and Distribution

Estradiol sulfates generally demonstrate different absorption profiles compared to their unconjugated counterparts due to their increased water solubility and reduced lipophilicity. The sodium salt form of 17alpha-estradiol sulfate would likely enhance its solubility in aqueous media, potentially affecting its absorption from the gastrointestinal tract and its distribution throughout body tissues.

Metabolism and Excretion

Steroid sulfates typically undergo metabolism through desulfation by sulfatase enzymes, releasing the active steroid for further metabolism or receptor binding. Sodium 17alpha-estradiol sulfate would likely follow similar metabolic pathways, with the sulfate group being removed as part of phase II metabolism. The compound and its metabolites would be expected to be primarily excreted through the urinary system, consistent with the identification of estradiol 17-sulfate as a human urinary metabolite .

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